molecular formula C25H29N5O4 B11242247 2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

Cat. No.: B11242247
M. Wt: 463.5 g/mol
InChI Key: QWCUZJYOPQWEAO-UHFFFAOYSA-N
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Description

2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine typically involves multiple steps:

    Formation of the piperazine derivative: The piperazine ring is functionalized with a 2,4-dimethoxybenzoyl group through a nucleophilic substitution reaction.

    Synthesis of the pyrimidine ring: The pyrimidine ring is synthesized separately, often starting from a suitable precursor such as a substituted aniline or pyrimidine derivative.

    Coupling reaction: The functionalized piperazine and the pyrimidine ring are coupled together under specific conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an antagonist or agonist at alpha1-adrenergic receptors, modulating their activity and affecting downstream signaling pathways . The exact molecular targets and pathways involved would depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is unique due to its specific combination of functional groups and its potential to interact with multiple biological targets. This makes it a versatile compound for various research applications and a promising candidate for drug development.

Properties

Molecular Formula

C25H29N5O4

Molecular Weight

463.5 g/mol

IUPAC Name

(2,4-dimethoxyphenyl)-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C25H29N5O4/c1-17-15-23(27-18-5-7-19(32-2)8-6-18)28-25(26-17)30-13-11-29(12-14-30)24(31)21-10-9-20(33-3)16-22(21)34-4/h5-10,15-16H,11-14H2,1-4H3,(H,26,27,28)

InChI Key

QWCUZJYOPQWEAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)OC)OC)NC4=CC=C(C=C4)OC

Origin of Product

United States

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